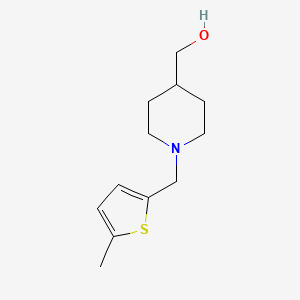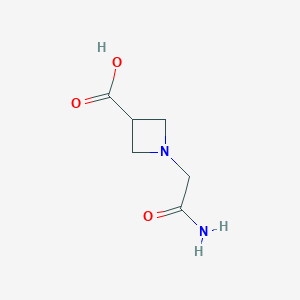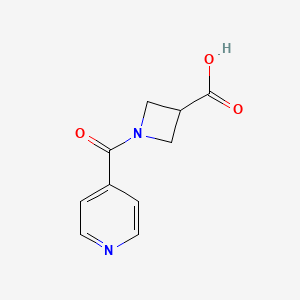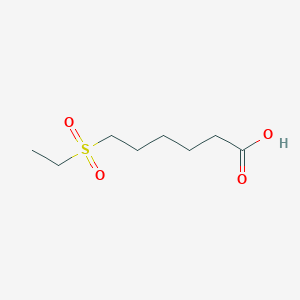![molecular formula C14H24N2O2 B1531318 tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 1936709-23-7](/img/structure/B1531318.png)
tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Descripción general
Descripción
The compound “tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate” is likely to be an organic compound based on its name. It appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “tert-butyl” and “cyclopropyl” groups are common in organic chemistry, with the former being a bulky alkyl group and the latter being a small cycloalkane .
Chemical Reactions Analysis
Pyrrole compounds are aromatic and thus relatively stable. They can undergo electrophilic substitution reactions at the C-2 position . The presence of the tert-butyl group might influence the compound’s reactivity due to its steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrole compounds are typically polar and can participate in hydrogen bonding . The tert-butyl group is nonpolar and could make the compound more hydrophobic .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Synthetic Methodologies
The compound is part of a broader class of chemicals involved in the synthesis of pyrrolidine derivatives, which are crucial for developing pharmacologically active agents. The enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy illustrates the compound's relevance in producing chiral pyrrolidine derivatives with high yield and enantioselectivity. This methodology is essential for synthesizing compounds with potential therapeutic applications, emphasizing the importance of tert-butyl and cyclopropyl groups in medicinal chemistry (Chung et al., 2005).
Pharmacological Intermediates
Hexahydrocyclopentapyrrolone derivatives, to which tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate structurally relates, are identified as essential pharmacophores for diversified pharmacological activities. An efficient synthesis route for a closely related compound highlights its significance as an intermediate in pharmaceutical research, offering a cost-effective and scalable approach for synthesizing key pharmacological agents (Bahekar et al., 2017).
Organocatalysis and Chemical Transformations
- Organocatalyzed Synthesis: The organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, a structurally similar compound, demonstrates the compound's role in facilitating complex chemical transformations. This synthesis employs bifunctional noncovalent organocatalysts, yielding the product as a racemic mixture, which is crucial for developing synthetic methodologies for complex organic molecules (Hozjan et al., 2023).
Advanced Material Synthesis
- Pyrrole Derivatives in Material Science: Although not directly related to tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, the synthesis of pyrrole derivatives, such as SF5-substituted pyrrole carboxylic acid esters, showcases the compound's potential application in developing novel materials. These derivatives are prepared through innovative synthetic routes, indicating the broader relevance of pyrrole derivatives in material science and organic synthesis (Dolbier & Zheng, 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-8-10-6-15(12-4-5-12)7-11(10)9-16/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRGGBIXTHLPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{4-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1531240.png)
![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)
![[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531245.png)
![1-[(2-Methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531246.png)

![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1531248.png)

![(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid](/img/structure/B1531251.png)
![4-Ethoxy-N-[2-(isopentyloxy)benzyl]aniline](/img/structure/B1531254.png)
![2-Fluoro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1531255.png)
